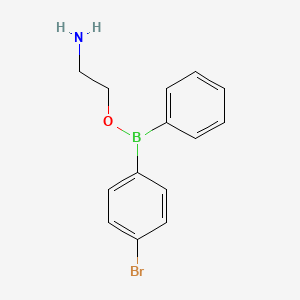
2-Aminoethyl (4-bromophenyl)phenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl (4-bromophenyl)phenylborinate is an organoboron compound with the molecular formula C14H15BBrNO. It is a non-polymer compound that features a boron atom bonded to a phenyl group and a 4-bromophenyl group, with an aminoethyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-bromophenyl)phenylborinate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl (4-bromophenyl)phenylborinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the boron center or the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of substituted phenylboronates.
Scientific Research Applications
2-Aminoethyl (4-bromophenyl)phenylborinate has several applications in scientific research:
Biology: The compound can be used to study the interactions of boron-containing compounds with biological molecules.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-Aminoethyl (4-bromophenyl)phenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki–Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenylboronic acid: A simpler boron-containing compound used in various organic reactions.
4-Bromophenylboronic acid: Contains the bromine atom but lacks the aminoethyl group, limiting its versatility in certain applications.
Uniqueness
2-Aminoethyl (4-bromophenyl)phenylborinate is unique due to its combination of a boron center with both a phenyl and a 4-bromophenyl group, along with an aminoethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
85724-96-5 |
|---|---|
Molecular Formula |
C14H15BBrNO |
Molecular Weight |
303.99 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BBrNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChI Key |
WVCHSOYKLDCILQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















